molecular formula C24H42Br2N2 B1669419 Conessine hydrobromide CAS No. 5913-82-6

Conessine hydrobromide

Cat. No.: B1669419
CAS No.: 5913-82-6
M. Wt: 518.4 g/mol
InChI Key: YYTFAPMEQOGSRL-VEOCRSHVSA-N
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Description

Conessine hydrobromide: is a steroidal alkaloid derived from the bark and seeds of the Holarrhena antidysenterica tree. It is known for its potent pharmacological properties, particularly as an antagonist of histamine H3 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Conessine hydrobromide can be synthesized through the extraction of conessine from the bark and seeds of Holarrhena antidysenterica. The extraction process involves the use of organic solvents such as methanol, followed by purification using column chromatography and thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by chemical modification to produce the hydrobromide salt. The process includes the use of hydrobromic acid to convert conessine to its hydrobromide form .

Chemical Reactions Analysis

Types of Reactions: Conessine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Conessine hydrobromide acts as a potent antagonist of histamine H3 receptors. By binding to these receptors, it inhibits the action of histamine, leading to increased levels of neurotransmitters such as acetylcholine and histamine in the brain. This mechanism is responsible for its cognitive-enhancing and antimicrobial effects .

Properties

CAS No.

5913-82-6

Molecular Formula

C24H42Br2N2

Molecular Weight

518.4 g/mol

IUPAC Name

(1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine;dihydrobromide

InChI

InChI=1S/C24H40N2.2BrH/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5;;/h6,16,18-22H,7-15H2,1-5H3;2*1H/t16-,18-,19+,20+,21-,22-,23-,24-;;/m0../s1

InChI Key

YYTFAPMEQOGSRL-VEOCRSHVSA-N

SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C.Br.Br

Canonical SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Conessine hydrobromide;  Conessine HCl;  Konessin dihydrobromide;  Neriine dihydrobromide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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